molecular formula C22H23N3OS B2545730 N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide CAS No. 450344-60-2

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide

Cat. No. B2545730
CAS RN: 450344-60-2
M. Wt: 377.51
InChI Key: RZFWOPPRRYKRLN-UHFFFAOYSA-N
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Description

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C22H23N3OS and its molecular weight is 377.51. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photovoltaic Device Applications

Thieno[3,4-b]pyrazine-based monomers, closely related to the compound , have been synthesized and copolymerized with donor segments to produce donor−acceptor copolymers. These copolymers exhibit varied optical and electrochemical properties, making them suitable for application in photovoltaic devices. Their photovoltaic performance, linked to energy levels, suggests potential use in solar energy conversion and highlights the importance of synthetic routes in developing materials for renewable energy technologies (Zhou et al., 2010).

Synthesis and Structural Characterization

The structural and synthetic aspects of compounds featuring pyrazole and thiophene units, similar to the compound of interest, have been explored. For instance, the synthesis, structure, and reactions of N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline derivatives have been studied, providing insights into cyclization reactions and structural characterizations. Such research contributes to the broader understanding of the chemical behavior and potential applications of related compounds in medicinal chemistry and materials science (Skladchikov et al., 2013).

Luminescent Supramolecular Liquid Crystals

Research on supramolecular liquid crystals containing pyrazole units demonstrates their potential in creating luminescent materials. These materials can self-assemble into columnar mesophases and exhibit luminescent properties, which are valuable for developing new optoelectronic devices. The study of such compounds underscores the role of molecular design in achieving desired physical properties for applications in display technologies and light-emitting devices (Moyano et al., 2013).

Antibacterial Agents

The synthesis and evaluation of pyrazole-derived compounds for antibacterial activities indicate the potential of such structures in developing new antimicrobial agents. By modifying the pyrazole core and exploring different substituents, researchers can identify compounds with significant antibacterial efficacy, contributing to the ongoing search for new treatments against resistant bacterial strains (Asiri & Khan, 2010).

properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c1-13-5-6-20(16(4)8-13)25-21(18-11-27-12-19(18)24-25)23-22(26)17-9-14(2)7-15(3)10-17/h5-10H,11-12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFWOPPRRYKRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC(=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide

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